molecular formula C8H17Cl2N3 B1437892 [1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]methylamine dihydrochloride CAS No. 1240134-33-1

[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]methylamine dihydrochloride

Cat. No. B1437892
M. Wt: 226.14 g/mol
InChI Key: NQZVHDSHZLFNJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]methylamine dihydrochloride” is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives, due to their pharmacophore properties, play a pivotal role in medicinal chemistry, showing a wide range of biological activities. These activities include anti-cancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV effects. The synthesis methodologies for these derivatives have evolved, allowing for the generation of heterocyclic compounds with significant yields and varied biological activities. This demonstrates the versatility and importance of pyrazole derivatives in drug discovery and development (Dar & Shamsuzzaman, 2015).

Pyrazolines in Neurodegenerative Disease Management

Pyrazolines, another class closely related to pyrazoles, exhibit neuroprotective properties and have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. These compounds have been found to inhibit enzymes like acetylcholine esterase (AChE) and monoamine oxidase (MAO), which are targets in the management of these diseases. The structure-activity relationships (SARs) and molecular docking simulations reveal their potential efficacy in disease management, highlighting the importance of this class of compounds in developing new therapeutic agents (Ahsan et al., 2022).

Pyrazoline Derivatives as MAO Inhibitors

Further emphasizing the therapeutic potential of pyrazoline derivatives, their role as inhibitors of monoamine oxidase (MAO), a key enzyme related to neurotransmitter degradation, has been documented. The structural modifications at various positions on the pyrazoline nucleus have led to significant activity towards MAO, suggesting their utility in treating conditions associated with neurotransmitter regulation. This insight opens up avenues for the development of novel antidepressants and treatments for psychiatric disorders, showcasing the broad therapeutic potential of pyrazoline derivatives (Mathew et al., 2013).

properties

IUPAC Name

1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-5(9-4)8-6(2)10-11-7(8)3;;/h5,9H,1-4H3,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZVHDSHZLFNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(C)NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]methylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]methylamine dihydrochloride
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[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]methylamine dihydrochloride
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[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]methylamine dihydrochloride
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[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]methylamine dihydrochloride
Reactant of Route 5
[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]methylamine dihydrochloride
Reactant of Route 6
[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]methylamine dihydrochloride

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